
Benzene, 1,2-propadienyl-
Vue d'ensemble
Description
Benzene, 1,2-propadienyl-, also known as phenylallene or phenylpropadiene, is an organic compound with the molecular formula C₉H₈. It is characterized by a benzene ring attached to a propadienyl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of an allene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, 1,2-propadienyl- can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, leading to the formation of phenylallene. Another method includes the dehydrohalogenation of 1,2-dihalopropane derivatives in the presence of a strong base.
Industrial Production Methods: While specific industrial production methods for benzene, 1,2-propadienyl- are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzene, 1,2-propadienyl- can undergo oxidation reactions, leading to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the allene group into more saturated forms, such as alkanes or alkenes.
Substitution: The benzene ring in benzene, 1,2-propadienyl- can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the allene group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Products can include carboxylic acids, aldehydes, or ketones.
Reduction: Products typically include alkanes or alkenes.
Substitution: Products vary based on the substituent introduced, such as bromobenzene or nitrobenzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,2-propadienyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the study of reaction mechanisms involving allenes and aromatic compounds.
Biology: Research into its biological activity and potential as a pharmacophore is ongoing.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It can be used in the synthesis of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzene, 1,2-propadienyl- involves its interaction with various molecular targets. The allene group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Phenylacetylene: Similar in structure but contains a triple bond instead of an allene group.
Styrene: Contains a vinyl group attached to a benzene ring, differing in the type of unsaturation.
Phenylpropene: Contains a propene group instead of an allene group.
Uniqueness: Benzene, 1,2-propadienyl- is unique due to the presence of the allene group, which imparts distinct reactivity compared to other similar compounds. The combination of aromatic stability and allene reactivity makes it a valuable compound in organic synthesis and research.
Propriétés
InChI |
InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHMXWJFCCNXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945956 | |
| Record name | Propadienylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2327-99-3 | |
| Record name | Benzene, 1,2-propadienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propadienylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


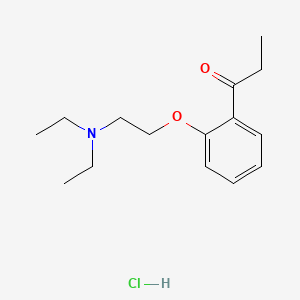
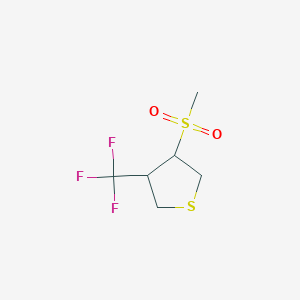
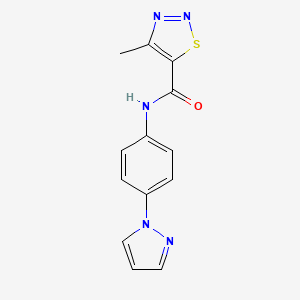
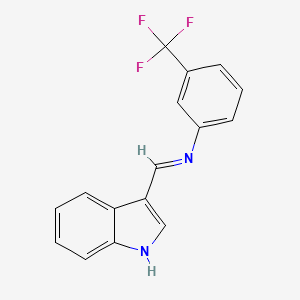
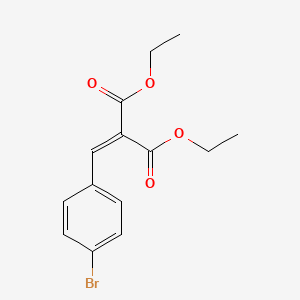
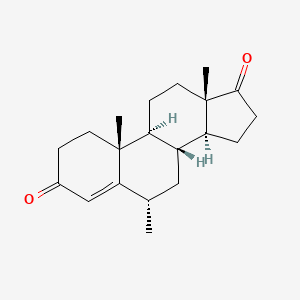
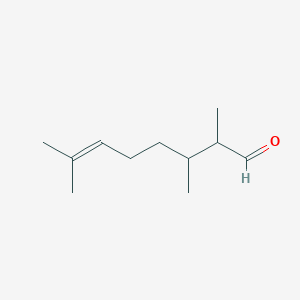
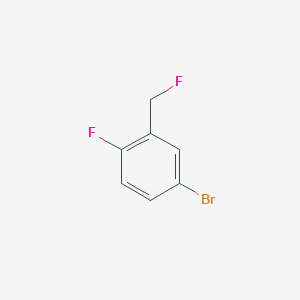
![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)
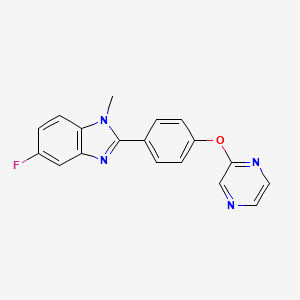
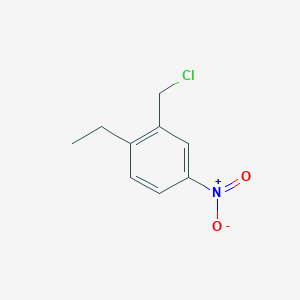
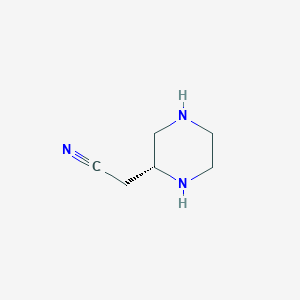
![Methyl 5-bromo-4-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1654391.png)
